molecular formula C11H8BrNO2 B1285064 6-Bromo-2-methylquinoline-3-carboxylic acid CAS No. 92513-39-8

6-Bromo-2-methylquinoline-3-carboxylic acid

Cat. No.: B1285064
CAS No.: 92513-39-8
M. Wt: 266.09 g/mol
InChI Key: SUMQBGSBJLFVKS-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinoline-3-carboxylic acid (CAS: 92513-39-8) is a halogenated quinoline derivative featuring a bromine atom at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 274.09 g/mol. This compound is widely used in medicinal chemistry as a precursor for synthesizing kinase inhibitors and other bioactive molecules due to its ability to modulate electronic and steric properties .

Properties

IUPAC Name

6-bromo-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMQBGSBJLFVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589128
Record name 6-Bromo-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-39-8
Record name 6-Bromo-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

6-Bromo-2-methylquinoline-3-carboxylic acid has various applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Material Science:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Modifications on the Quinoline Core

6-Bromo-4-methoxyquinoline-3-carboxylic Acid
  • Structure : Bromine at position 6, methoxy (-OCH₃) at position 4, carboxylic acid at position 3.
  • Molecular Weight : 282.05 g/mol (observed via ESI-MS: m/z = 282 [M + H]+).
  • Key Differences: The methoxy group at position 4 enhances electron density on the quinoline ring compared to the methyl group at position 2 in the parent compound. Synthesis: Achieved via hydrolysis of methyl 6-bromo-4-methoxyquinoline-3-carboxylate under reflux with NaOH (94% yield) .
6-Bromo-3-methyl-2-(3-trifluoromethyl-phenyl)-quinoline-4-carboxylic Acid
  • Structure : Bromine at position 6, methyl at position 3, trifluoromethylphenyl at position 2, carboxylic acid at position 4.
  • Molecular Weight : 410.19 g/mol.
  • Positional isomerism (carboxylic acid at position 4 vs. 3) alters hydrogen-bonding interactions in biological targets .

Core Skeleton Modifications

6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid
  • Structure: Saturated 1,2,3,4-tetrahydroquinoline core with bromine at position 6 and carboxylic acid at position 3.
  • Molecular Weight : 256.10 g/mol.
  • Key Differences :
    • Reduced aromaticity increases solubility in polar solvents compared to the fully aromatic parent compound.
    • The tetrahydro modification may reduce metabolic instability in vivo .
6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid
  • Structure : Chromene core (benzopyran) with bromine at position 6, ketone at position 2, and carboxylic acid at position 3.
  • Molecular Weight : 269.05 g/mol.
  • Key Differences: The chromene scaffold differs electronically from quinoline, affecting UV absorption and reactivity in photochemical applications .

Ester Derivatives

6-Bromo-2-methylquinoline-3-carboxylic Acid Ethyl Ester
  • Structure : Ethyl ester of the parent compound.
  • Molecular Weight: 294.14 g/mol (C₁₃H₁₂BrNO₂).
  • Key Differences :
    • Esterification masks the carboxylic acid, improving cell permeability and serving as a prodrug strategy.
    • Reported as a hazardous flammable solid with eye irritation risks .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Quinoline Br (6), CH₃ (2), COOH (3) 274.09 Kinase inhibitor precursor
6-Bromo-4-methoxyquinoline-3-carboxylic acid Quinoline Br (6), OCH₃ (4), COOH (3) 282.05 High-yield synthesis (94%)
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Tetrahydroquinoline Br (6), COOH (3) 256.10 Enhanced solubility
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid Chromene Br (6), C=O (2), COOH (3) 269.05 Photochemical applications
This compound ethyl ester Quinoline Br (6), CH₃ (2), COOEt (3) 294.14 Prodrug strategy; hazardous

Biological Activity

6-Bromo-2-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C12H10BrNO2
  • Molecular Weight : Approximately 266.09 g/mol
  • Functional Groups : A bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.

The structural features contribute to its unique chemical behavior and biological activity, allowing it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent .
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with specific molecular pathways .
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit protein kinases, which are crucial in cancer signaling pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may bind to active sites of enzymes, altering their activity. This is particularly relevant in the context of protein kinase inhibition.
  • DNA Interaction : The presence of the carboxylic acid group enhances binding affinity to DNA, potentially leading to interference with replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Data Table: Biological Activities and Their Implications

Biological ActivityDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of various cancer cell lines
Enzyme InhibitionInhibits protein kinases involved in cancer pathways

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Evaluation : In vitro assays showed that the compound inhibited the growth of breast and colon cancer cell lines by inducing apoptosis through ROS generation .
  • Enzyme Interaction Study : A detailed investigation revealed that this compound acts as a competitive inhibitor of CK2 kinase, which is implicated in various cancers .

Q & A

Q. Key Variables :

  • Temperature control during bromination (60–80°C) minimizes side products.
  • Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) impacts methylation efficiency.

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Advanced
Discrepancies often arise from:

  • Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. DCM) and compare DSC profiles.
  • Impurity Profiles : Use HPLC (≥95% purity threshold) to identify co-eluting byproducts; adjust recrystallization solvents (e.g., acetonitrile for polar impurities) .
  • Spectroscopic Calibration : Validate NMR (¹H/¹³C) and IR spectra against in-house standards or computational predictions (DFT-based simulations) .

Example : A 2023 study noted a 5°C variation in melting points due to residual DMSO in crystallized samples .

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • ¹³C NMR : Confirm carboxylate (δ ~170 ppm) and quinoline aromatic carbons (δ 120–150 ppm).
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 280.973 (C₁₂H₁₀BrNO₂⁺) with <2 ppm error .
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1700–1720 cm⁻¹) .

Q. Advanced :

  • X-ray Crystallography : Resolve steric effects of the 2-methyl group on planarity; compare with DFT-optimized structures .
  • 2D NMR (COSY, HSQC) : Assign coupling between H-4 and H-5 protons to confirm substitution patterns .

How does the electron-withdrawing carboxylic acid group at position 3 influence reactivity in cross-coupling reactions?

Advanced
The 3-carboxylic acid group:

  • Deactivates the Ring : Reduces electrophilic substitution at adjacent positions, directing bromination to the 6-position .
  • Enhances Metal Coordination : Facilitates Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) by stabilizing intermediates via carboxylate-Pd interactions .
  • Solubility Challenges : Use polar aprotic solvents (DMF, DMSO) or protect the acid as an ester (e.g., ethyl ester) for Suzuki-Miyaura reactions .

Data Note : A 2024 study reported 20% higher yields in Heck reactions when the acid was protected as a methyl ester .

What strategies optimize the purification of this compound from complex reaction mixtures?

Q. Basic

  • Liquid-Liquid Extraction : Separate acidic (carboxylic acid) and neutral (byproducts) species using NaHCO₃ aqueous washes.
  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc:AcOH = 80:18:2) to resolve polar impurities .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 210–212°C) .

Q. Advanced :

  • Preparative HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water for mg-scale purification .

How can computational methods predict the biological activity of this compound?

Q. Advanced

  • Docking Studies : Model interactions with enzymes (e.g., topoisomerase II) using AutoDock Vina; prioritize the carboxylic acid for hydrogen bonding .
  • QSAR Modeling : Correlate logP (calculated ~2.1) with membrane permeability for antimicrobial activity predictions .
  • MD Simulations : Assess stability of metal complexes (e.g., Zn²⁺) for catalytic or inhibitory applications .

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential HBr release during decomposition .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation .

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